[6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone
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Overview
Description
[6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system combining pyridine and imidazo[1,2-a]pyridine moieties, which are known for their biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core. This intermediate is then further functionalized through various substitution reactions to introduce the phenylmethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
[6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
[6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that have diverse applications in chemistry and biology.
Phenylmethanone derivatives: These compounds contain the phenylmethanone group and are used in various chemical syntheses.
Uniqueness
What sets [6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H14N4O |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
[6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C19H14N4O/c20-17-8-4-7-15(21-17)14-9-10-18-22-16(12-23(18)11-14)19(24)13-5-2-1-3-6-13/h1-12H,(H2,20,21) |
InChI Key |
HKYYQPFCMCRCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=NC(=CC=C4)N |
Origin of Product |
United States |
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